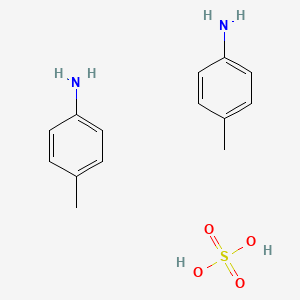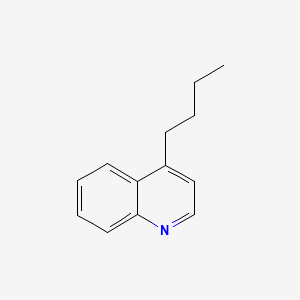
4-Butylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butylquinoline is a derivative of quinoline, an aromatic heterocyclic organic compound. Quinoline itself is a fusion of a benzene ring and a pyridine nucleus. This compound features a butyl group attached to the fourth position of the quinoline ring. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butylquinoline can be achieved through several methods, including:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Skraup Synthesis: This is a more general method for synthesizing quinolines, involving the reaction of aniline with glycerol in an acidic medium (sulfuric acid) and an oxidizing agent.
Industrial Production Methods: Industrially, quinoline derivatives like this compound can be synthesized using catalytic processes that involve the dehydrogenation of tetrahydroquinolines or through cross-coupling reactions with alkyl Grignard reagents.
Análisis De Reacciones Químicas
Types of Reactions: 4-Butylquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the C2 and C4 positions of the quinoline ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or peracids for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Palladium or cobalt catalysts for cross-coupling reactions.
Major Products:
Oxidation Products: Quinoline N-oxides.
Reduction Products: Tetrahydroquinoline derivatives.
Substitution Products: Various substituted quinoline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Butylquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antimalarial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
4-Butylquinoline can be compared with other quinoline derivatives:
Quinoline: The parent compound, known for its use in antimalarial drugs like chloroquine.
Isoquinoline: A structural isomer with different chemical properties and applications.
Quinolones: A class of compounds derived from quinoline, widely used as antibiotics.
Uniqueness: this compound’s unique butyl group at the fourth position provides distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Comparación Con Compuestos Similares
Chloroquine: An antimalarial drug.
Mefloquine: Another antimalarial agent.
Levofloxacin: A quinolone antibiotic.
Propiedades
Número CAS |
74808-78-9 |
|---|---|
Fórmula molecular |
C13H15N |
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
4-butylquinoline |
InChI |
InChI=1S/C13H15N/c1-2-3-6-11-9-10-14-13-8-5-4-7-12(11)13/h4-5,7-10H,2-3,6H2,1H3 |
Clave InChI |
MTSCTQMKKVEJHD-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=NC2=CC=CC=C12 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


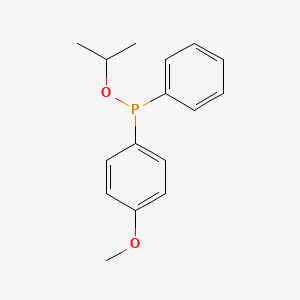
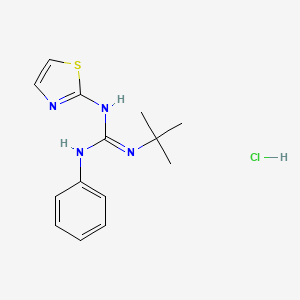
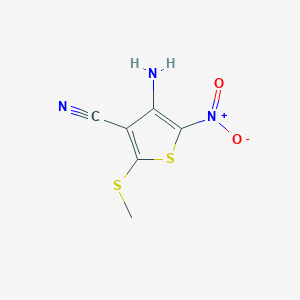
![2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-[[4-[[4-[(2-hydroxy-6-sulfo-1-naphthalenyl)azo]-2-methylphenyl]methyl]-3-methylphenyl]azo]-](/img/structure/B14458515.png)
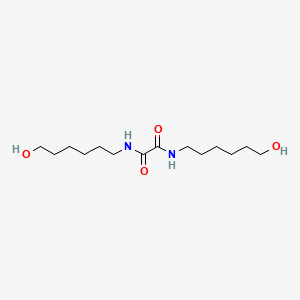
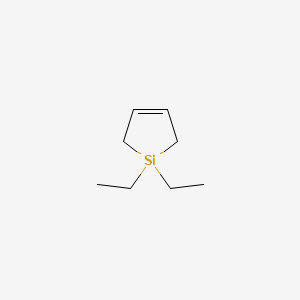
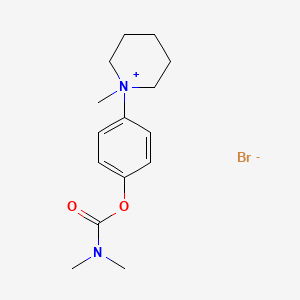
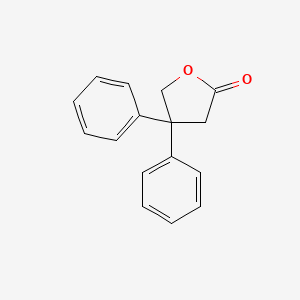
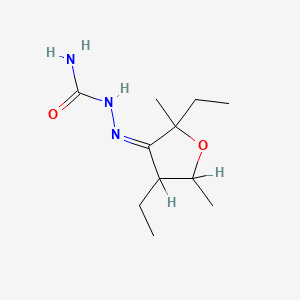
![Phosphonic acid, [3-(2-furanyl)-1-hydroxy-2-propenyl]-, dimethyl ester](/img/structure/B14458546.png)

![5-Methyl-2-phenyl-4-[(E)-(pyridin-2-yl)diazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14458556.png)
![1-Butyl-1-[cyclopropyl(cyclopropylidene)methyl]cyclopropane](/img/structure/B14458563.png)
